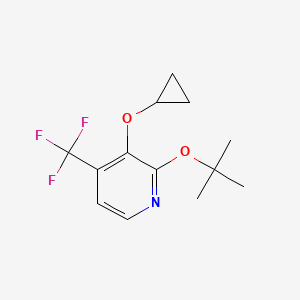
2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol This compound is characterized by the presence of a pyridine ring substituted with tert-butoxy, cyclopropoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol, cyclopropyl alcohol, and trifluoromethylating agents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)19-11-10(18-8-4-5-8)9(6-7-17-11)13(14,15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
OHIXHMYKOLARHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



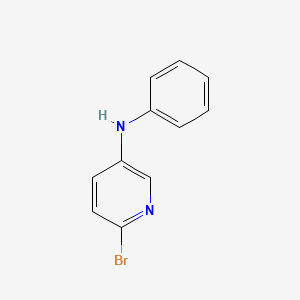
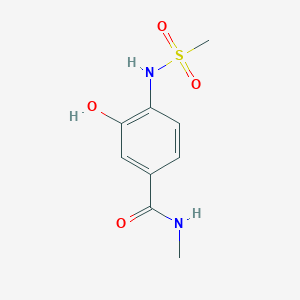
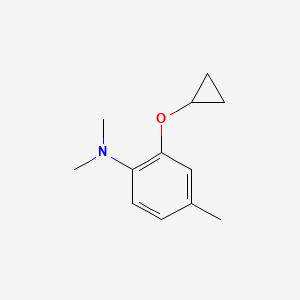


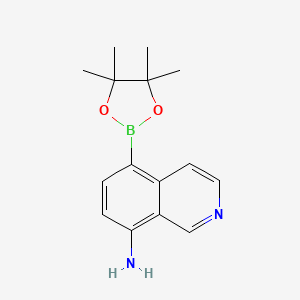
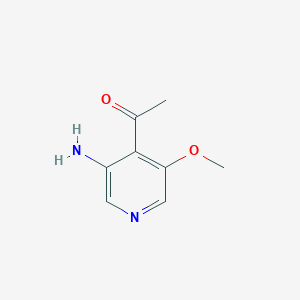
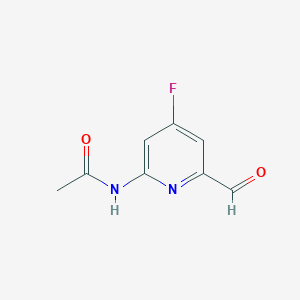
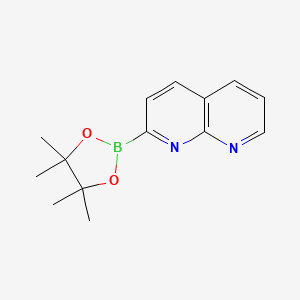

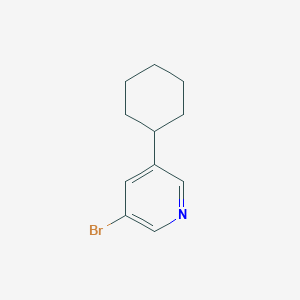
![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)

